1-Chloro-2-fluorohexane
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Overview
Description
1-Chloro-2-fluorohexane is an organic compound belonging to the class of halogenated hydrocarbons It consists of a six-carbon chain with a chlorine atom attached to the first carbon and a fluorine atom attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorohexane can be synthesized through the halogenation of hexane. One common method involves the reaction of 1-chlorohexane with a fluorinating agent such as potassium fluoride in the presence of a solvent like ethylene glycol . This reaction typically occurs under mild conditions and yields this compound with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are often used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted hexanes depending on the nucleophile used.
Elimination Reactions: Alkenes such as hexene are formed.
Oxidation and Reduction: Products vary from alcohols to alkanes depending on the specific reaction.
Scientific Research Applications
1-Chloro-2-fluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into molecules.
Biology: It serves as a model compound to study the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluorohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine or fluorine atom is displaced by a nucleophile, forming a new bond. The presence of both chlorine and fluorine atoms in the molecule influences its reactivity and the pathways it can undergo.
Comparison with Similar Compounds
1-Fluorohexane: Similar in structure but lacks the chlorine atom.
1-Chlorohexane: Similar in structure but lacks the fluorine atom.
1-Bromo-2-fluorohexane: Contains a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-2-fluorohexane is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
51444-06-5 |
---|---|
Molecular Formula |
C6H12ClF |
Molecular Weight |
138.61 g/mol |
IUPAC Name |
1-chloro-2-fluorohexane |
InChI |
InChI=1S/C6H12ClF/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 |
InChI Key |
VCKUIJGHHVPMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCl)F |
Origin of Product |
United States |
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